5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones This compound is characterized by its unique structure, which includes a butoxy group, a chlorobenzyl group, and a dihydroisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The initial step involves the cyclization of an appropriate precursor to form the isoquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorobenzyl Group: The next step involves the introduction of the chlorobenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the isoquinolinone core with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the Butoxy Group: The final step involves the introduction of the butoxy group through an etherification reaction. This can be achieved by reacting the intermediate compound with butyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives or fully reduced compounds.
Substitution: Formation of substituted isoquinolinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Lacks the butoxy group, which may affect its chemical and biological properties.
5-methoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Contains a methoxy group instead of a butoxy group, which may influence its reactivity and interactions.
5-ethoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Contains an ethoxy group instead of a butoxy group, which may alter its physical and chemical properties.
Uniqueness
5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interactions with biological targets. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
5-butoxy-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-2-3-13-24-19-6-4-5-18-17(19)11-12-22(20(18)23)14-15-7-9-16(21)10-8-15/h4-10H,2-3,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDXXZMRSOZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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